molecular formula C6H12ClN3 B1436901 (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride CAS No. 2134096-73-2

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride

Cat. No. B1436901
M. Wt: 161.63 g/mol
InChI Key: FTALNDKZNAEITL-JEDNCBNOSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Pyrazole Derivatives and Biological Activities

Pyrazole derivatives, like (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride, have shown a range of biological activities. For instance, N-substituted pyrazole derivatives have demonstrated platelet antiaggregating activity comparable to acetylsalicylic acid, as well as other activities like hypotensive, antiarrhythmic, and anti-inflammatory effects in animal studies (Bruno et al., 1991).

DNA Binding and Anticancer Potential

Certain Cu(II) complexes with tridentate ligands, including variants of pyrazole, have shown strong DNA binding propensity. This suggests potential uses in cancer research, particularly due to the role of DNA interactions in the mechanism of many anticancer drugs (Kumar et al., 2012).

Coordination Chemistry and Metal Complexes

Pyrazole-based ligands have been used in coordination chemistry, particularly in forming metal complexes. These complexes have applications in fields like catalysis and material science. Studies have shown that pyrazole-based tripodal tetraamine ligands can form stable complexes with various metals (Cubanski et al., 2013).

Antimicrobial and Antioxidant Activities

Pyrazoline derivatives, which are structurally related to pyrazoles, have demonstrated promising antimicrobial and antioxidant activities. This indicates potential applications in developing new antimicrobial agents (Kitawat & Singh, 2014).

Synthesis of Biologically Active Compounds

Pyrazole derivatives are key intermediates in the synthesis of various biologically active compounds. They are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities (Liu, Xu, & Xiong, 2017).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.


Please consult a chemistry professional or database for specific information about “(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride”.


properties

IUPAC Name

(1S)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALNDKZNAEITL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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